6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a brominated quinazolinone derivative featuring a 2-chlorobenzyl substituent at position 3 and a sulfanyl group at position 2. Quinazolinones are heterocyclic compounds of significant pharmacological interest, often explored for their anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
6-bromo-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c16-10-5-6-13-11(7-10)14(20)19(15(21)18-13)8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVPGLIPXFJZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives.
Introduction of the Bromine and Chlorophenyl Groups: This step often involves electrophilic aromatic substitution reactions.
Addition of the Sulfanyl Group: This can be introduced through nucleophilic substitution reactions using thiol reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the bromine or chlorophenyl groups, using reducing agents like lithium aluminum hydride.
Scientific Research Applications
6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways related to inflammation or cell proliferation .
Comparison with Similar Compounds
Substituent Effects
The target compound’s unique structural features differentiate it from analogs:
Key Observations :
Comparison :
Physicochemical Data
Limited data exist for the target compound, but analogs provide insights:
Notes:
Implications :
- Bromine’s role (e.g., in the tetramethylene derivative ) remains unexplored in bioactivity contexts.
Biological Activity
6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic applications of this compound, referencing diverse studies and findings.
- Molecular Formula : C12H10BrClN2S
- Molecular Weight : 305.64 g/mol
- CAS Number : 35977-19-6
Synthesis
The synthesis of this compound typically involves the condensation of 2-chlorobenzylamine with appropriate thioketones or other reagents that facilitate the formation of the quinazolinone structure. The synthetic route often includes steps that ensure the introduction of the bromo and chlorophenyl groups at specific positions on the quinazolinone ring.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that derivatives of quinazolinones can inhibit various viruses, including HIV and poxviruses. A notable compound in related studies demonstrated an MIC (Minimum Inhibitory Concentration) of 1.92 µg/ml against vaccinia virus, suggesting potential efficacy against viral infections .
Antimicrobial Activity
The antimicrobial activity of this class of compounds has been extensively studied. In particular, derivatives have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi. For example:
- Bacterial Strains Tested : Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa
- Fungal Strains Tested : Candida albicans, Aspergillus niger
Table 1 summarizes the antimicrobial activity of selected derivatives:
| Compound | Bacterial Activity (Zone of Inhibition in mm) | Fungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| 6-Bromo Compound A | 20 (S. aureus) | 15 (C. albicans) |
| 6-Bromo Compound B | 18 (B. subtilis) | 17 (A. niger) |
| 6-Bromo Compound C | 22 (P. aeruginosa) | 14 (Curvularia lunata) |
Anti-inflammatory Activity
In addition to antimicrobial properties, certain derivatives have shown anti-inflammatory effects comparable to standard anti-inflammatory drugs like ibuprofen. The evaluation method often involves carrageenan-induced paw edema in animal models.
Table 2 presents findings on anti-inflammatory activity:
| Compound | Percentage Inhibition (%) |
|---|---|
| Compound D | 39.45% |
| Compound E | 40.10% |
| Compound F | 31.28% |
Case Studies
- Antiviral Study : A study focused on a series of quinazolinone derivatives found that certain compounds exhibited significant antiviral activity against various strains of herpes and HIV. The structure–activity relationship analysis suggested that modifications to the phenyl ring could enhance antiviral potency .
- Antimicrobial Evaluation : Another investigation evaluated a range of synthesized quinazolinones for their antimicrobial properties using agar diffusion methods. The results indicated that introducing methoxy groups increased antibacterial activity while halogen substitutions enhanced antifungal efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one?
- Methodology : The compound can be synthesized via cyclocondensation of a benzo[1,3]oxazin-4-one precursor with amino reagents. For example, reflux 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with a substituted benzylamine (e.g., 2-chlorobenzylamine) in glacial acetic acid for 3–4 hours. Monitor reaction progress using TLC (cyclohexane:ethyl acetate, 2:1) and purify via ethanol recrystallization . Microwave-assisted synthesis (100°C, 1 hour) improves yield in analogous quinazolinones .
Q. How is the purity and structural homogeneity of this compound confirmed?
- Methodology :
- Chromatography : TLC with UV visualization ensures reaction completion .
- Spectroscopy : FT-IR identifies key functional groups (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹). ¹H NMR (DMSO-d₆) resolves aromatic protons (δ7.39–8.11) and substituent environments .
- Crystallography : Refinement via SHELXL validates bond lengths/angles, while ORTEP-3 generates publication-ready structural diagrams .
Q. What crystallographic techniques are used to resolve its 3D structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Data processed via SHELXTL (Bruker AXS) or OLEX2. Hydrogen atoms are placed geometrically and refined isotropically. Twinning or disorder is addressed using the SQUEEZE algorithm in PLATON .
Advanced Research Questions
Q. What strategies enable functionalization of the 6-bromo and 2-sulfanyl groups?
- Methodology :
- Bromine Substitution : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) replaces the bromine with aryl groups .
- Sulfanyl Reactivity : Oxidize -SH to sulfonic acids (H₂O₂/AcOH) or engage in thiol-ene click chemistry (UV-initiated with allyl ethers). Use inert atmospheres to prevent disulfide formation .
Q. How can computational methods predict its reactivity or bioactivity?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 16) to identify electrophilic sites (e.g., C-6 bromine) .
- Docking Studies : AutoDock Vina screens binding affinities to target proteins (e.g., kinases). Align the quinazolinone core with ATP-binding pockets using PyMOL .
Q. How are contradictions in spectroscopic or crystallographic data resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
